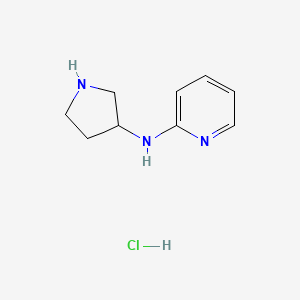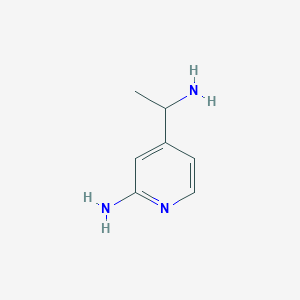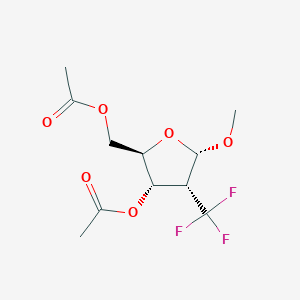
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-; 7-Hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-, also known as 7-Hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with benzopyran derivatives under controlled conditions. The reaction typically requires the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
科学的研究の応用
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound may modulate cell signaling pathways, influencing cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.
特性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,11,15-16,18,20-22H,8-10H2,1-2H3 |
InChIキー |
PPFFXAMKOBSWEM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1C(CCC2C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


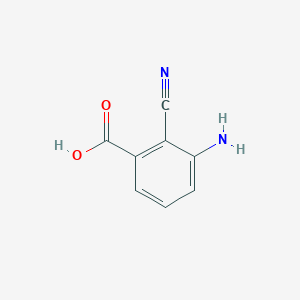
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
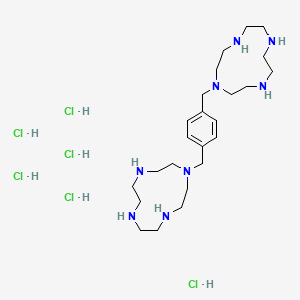


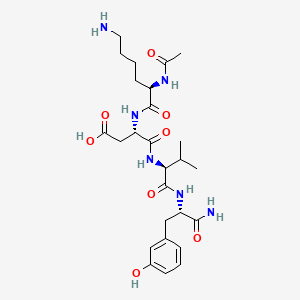

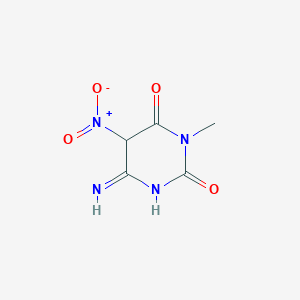
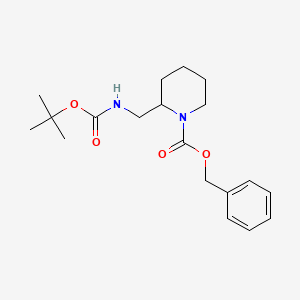
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
